molecular formula C12H12OS B8644527 2-(4-Methylphenyl)-4,5-dihydrothiophene-3-carbaldehyde CAS No. 137860-86-7

2-(4-Methylphenyl)-4,5-dihydrothiophene-3-carbaldehyde

Cat. No. B8644527
Key on ui cas rn: 137860-86-7
M. Wt: 204.29 g/mol
InChI Key: ZPIMGKBHIURPJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05358950

Procedure details

15.9 g of α-chloro-β-(2-chloroethyl)-4-methylcinnamaldehyde, prepared in B), and 22 g of sodium sulphide (9 H2O) are added to 200 ml of THF. A sufficient amount of water is added for the sodium sulphide to pass completely into solution, and the mixture is then heated to reflux for 3 hours, cooled and thereafter taken up with ether. The organic phase is separated after settling has taken place, washed with water, then dried over magnesium sulphate and evaporated under vacuum to give 13.5 g of 2-(4'methylphenyl)-4,5-dihydro-3-thiophenecarbaldehyde in the form of an oil which is used without further purification for the next step.
Name
α-chloro-β-(2-chloroethyl)-4-methylcinnamaldehyde
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](=[C:5](CCCl)[C:6]1[CH:11]=[CH:10][C:9]([CH3:12])=[CH:8][CH:7]=1)[CH:3]=[O:4].[S-2:16].[Na+].[Na+].[CH2:19]1[CH2:23]OCC1.O>CCOCC>[CH3:12][C:9]1[CH:8]=[CH:7][C:6]([C:5]2[S:16][CH2:23][CH2:19][C:2]=2[CH:3]=[O:4])=[CH:11][CH:10]=1 |f:1.2.3|

Inputs

Step One
Name
α-chloro-β-(2-chloroethyl)-4-methylcinnamaldehyde
Quantity
15.9 g
Type
reactant
Smiles
ClC(C=O)=C(C1=CC=C(C=C1)C)CCCl
Name
Quantity
22 g
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S-2].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The organic phase is separated after settling
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1SCCC1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.